

# Application Notes and Protocols for Naperiglipron in Long-Term Metabolic Studies

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## Compound of Interest

Compound Name: Naperiglipron

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## Introduction

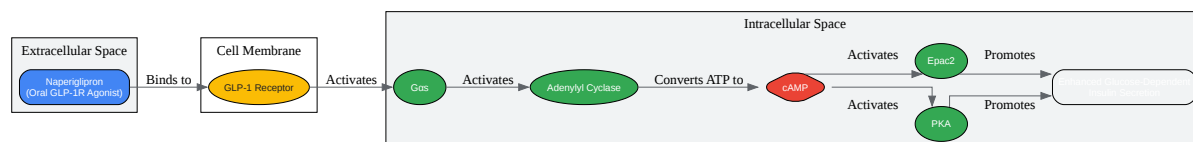
**Naperiglipron** is an orally available, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Eli Lilly for the treatment of obesity and type 2 diabetes.[1][2] As a GLP-1R agonist, **naperiglipron** mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][3][4] These mechanisms collectively contribute to improved glycemic control and weight reduction.[4]

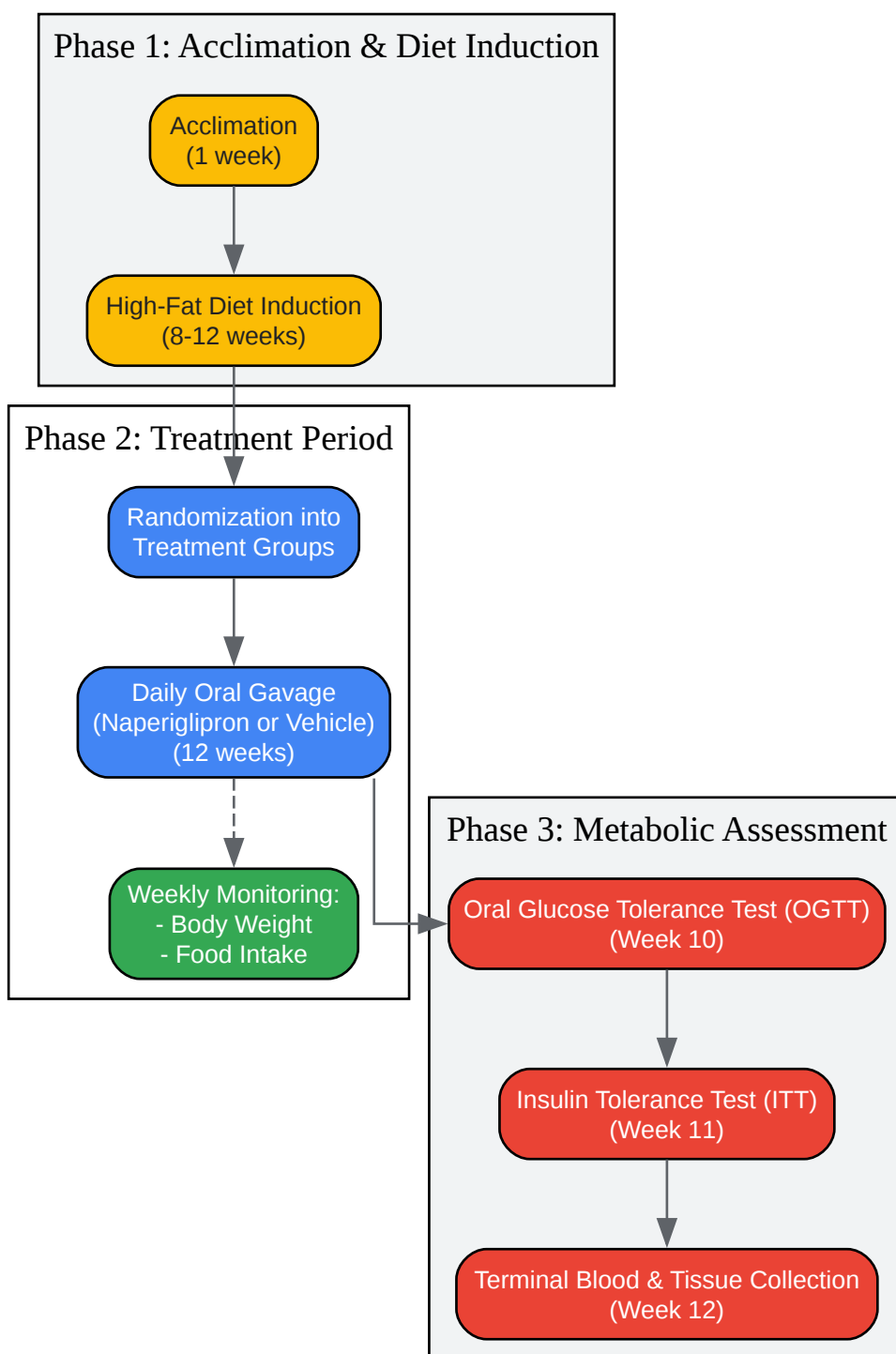
Clinical development of **naperiglipron** is ongoing, with some Phase II trials having been terminated for strategic reasons while another continues to enroll patients with obesity or who are overweight.[2][5][6][7] Given the limited publicly available data on **naperiglipron**, this document provides a comprehensive overview of the application of oral GLP-1 receptor agonists in long-term metabolic studies, using data from the related compound orforglipron, also developed by Eli Lilly, as a representative example. These notes and protocols are intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the long-term metabolic effects of **naperiglipron** and similar molecules.

## Mechanism of Action: GLP-1 Receptor Signaling

**Naperiglipron**, as a GLP-1 receptor agonist, binds to and activates the GLP-1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic beta cells, neurons in

the brain, and cells in the gastrointestinal tract.[3] Activation of the GLP-1R initiates a cascade of intracellular signaling events that mediate its metabolic effects. The primary signaling pathway involves the coupling to G $\alpha$ s, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which ultimately enhances glucose-stimulated insulin secretion.





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